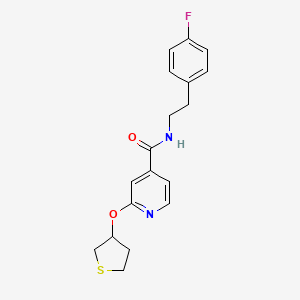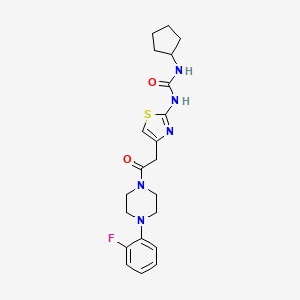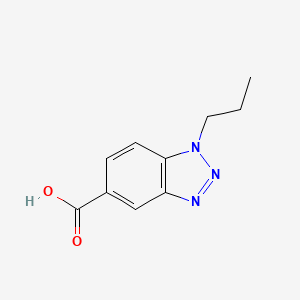![molecular formula C11H13N5O3S2 B2749866 3-Methyl-7-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869073-67-6](/img/structure/B2749866.png)
3-Methyl-7-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-Methyl-7-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” is a chemical compound with the molecular formula C11H13N5O3S2 . It’s worth noting that there is a similar compound, Ethyl [3- (2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate, which has the empirical formula C13H18N2O5S and a molecular weight of 314.36 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its form, molecular weight, and other characteristics. For the similar compound Ethyl [3- (2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate, it is reported to be a solid .Scientific Research Applications
Antimicrobial Applications
The synthesis of 1,2,4-triazole derivatives, including morpholine moieties, has shown promising antimicrobial properties. For instance, Sahin et al. (2012) reported on the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents, indicating some compounds exhibited good or moderate antimicrobial activity (Sahin, H. Bayrak, A. Demirbaş, N. Demirbas, & S. Karaoglu, 2012). Similar findings were reported by Asundaria et al. (2010), who synthesized novel 1,3,4-Thiadiazolium-2-thiolate derivatives with moderate activity against specific bacterial and fungal species (S. T. Asundaria, S. A. Patel, K. M. Mehta, & K. Patel, 2010).
Potential Pharmacological Activities
Research into derivatives of 1,2,4-triazine and thiadiazolo[2,3-c][1,2,4]triazinones explores their pharmacological potential. For example, Bektaş et al. (2007) synthesized some new 1,2,4-triazole derivatives, which were screened for antimicrobial activities, showing that certain compounds possessed good or moderate activities against test microorganisms, suggesting potential for drug development (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).
Synthesis Methodologies
The synthesis of these compounds often involves complex chemical reactions. For example, Heravi et al. (2004) detailed a solventless synthesis method for [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, demonstrating a one-pot condensation and cyclization process that presents a novel approach to creating these compounds (M. Heravi, N. Ramezanian, M. Sadeghi, & M. Ghassemzadeh, 2004).
properties
IUPAC Name |
3-methyl-7-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S2/c1-7-9(18)16-10(13-12-7)21-11(14-16)20-6-8(17)15-2-4-19-5-3-15/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCHETRASDKJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-acetamido-2-methoxyphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749784.png)
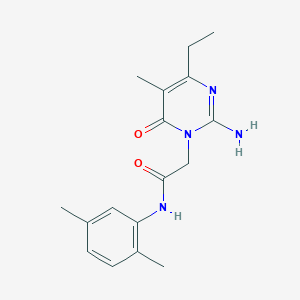
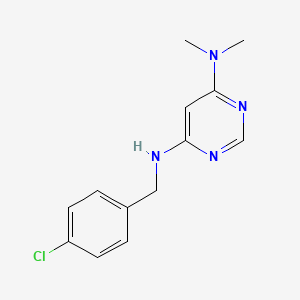
![(E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide](/img/structure/B2749789.png)


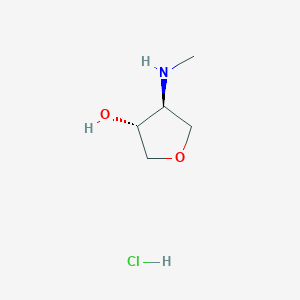
![Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2749793.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2749795.png)
